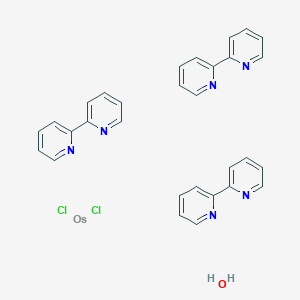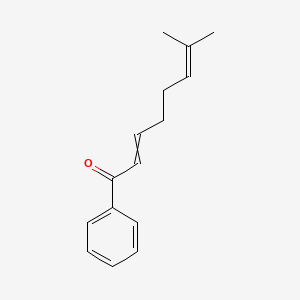
7-Methyl-1-phenylocta-2,6-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-phenylocta-2,6-dien-1-one is an organic compound with the molecular formula C15H18O It is characterized by a phenyl group attached to an octadienone backbone, with a methyl group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenylocta-2,6-dien-1-one typically involves the aldol condensation of acetophenone with citral. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and scalability. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Reagents such as halogens or nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
7-Methyl-1-phenylocta-2,6-dien-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1-phenylocta-2,6-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes and receptors. The pathways involved in its action include oxidative stress response and modulation of signaling pathways.
Comparación Con Compuestos Similares
7-Methyl-1-phenylocta-1,6-dien-3-one: Similar structure but differs in the position of the double bonds.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar in having a phenyl group and a dienone structure but with different substituents.
Uniqueness: 7-Methyl-1-phenylocta-2,6-dien-1-one is unique due to its specific arrangement of the phenyl and methyl groups along the octadienone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
395056-89-0 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
7-methyl-1-phenylocta-2,6-dien-1-one |
InChI |
InChI=1S/C15H18O/c1-13(2)9-5-3-8-12-15(16)14-10-6-4-7-11-14/h4,6-12H,3,5H2,1-2H3 |
Clave InChI |
OXZSSVOCQNSANJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC=CC(=O)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)

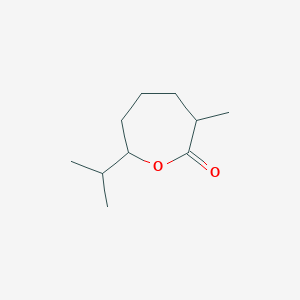
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
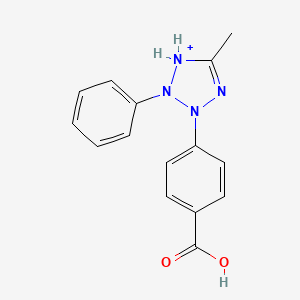
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)

![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
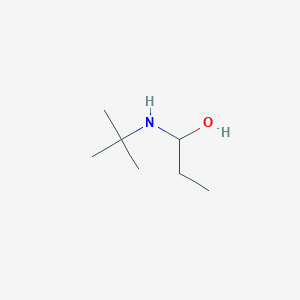
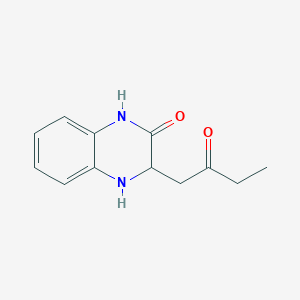
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)

![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
